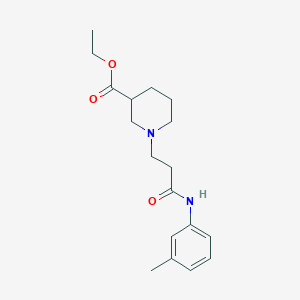
1-(2-m-Tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-m-Tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester, commonly known as MTPEE, is a chemical compound that belongs to the family of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery. MTPEE is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of MTPEE is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins, which are known to play a key role in inflammation and pain. MTPEE has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
MTPEE has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to exhibit anticonvulsant activity and to have potential antitumor and antiviral activities. MTPEE has been found to be relatively safe and well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
MTPEE is a versatile molecule that can be synthesized using various methods, making it easily accessible for research purposes. It has been extensively studied, and its mechanism of action and physiological effects are well-understood. However, the limitations of MTPEE include its relatively low potency compared to other compounds with similar activities, and its limited selectivity for specific targets.
Orientations Futures
There are several future directions for the research of MTPEE. One potential direction is the synthesis of novel derivatives of MTPEE with improved potency and selectivity. Another direction is the investigation of the potential antiviral activity of MTPEE and its derivatives against emerging viral infections. Additionally, the development of MTPEE-based drug delivery systems and the investigation of its pharmacokinetics and pharmacodynamics in vivo are also potential future directions for research.
Conclusion:
In conclusion, MTPEE is a versatile molecule with potential applications in the field of medicinal chemistry and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on MTPEE and its derivatives may lead to the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
MTPEE can be synthesized using various methods, including the reaction of 1-(2-m-tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 1-(2-m-tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid with thionyl chloride followed by the reaction with ethanol. The yield and purity of the final product depend on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
MTPEE has a wide range of scientific research applications, including its use as a building block for the synthesis of various piperidine derivatives with potential biological activities. It has been used as a precursor for the synthesis of compounds with anti-inflammatory, analgesic, and anticonvulsant activities. MTPEE has also been used as a starting material for the synthesis of compounds with potential antitumor and antiviral activities.
Propriétés
Formule moléculaire |
C18H26N2O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-3-23-18(22)15-7-5-10-20(13-15)11-9-17(21)19-16-8-4-6-14(2)12-16/h4,6,8,12,15H,3,5,7,9-11,13H2,1-2H3,(H,19,21) |
Clé InChI |
NSJXBABFOYQLBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC(=C2)C |
SMILES canonique |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248060.png)
![N-(4-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248062.png)

![3-[butyl(methyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248065.png)
![N-(3,4-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248068.png)



![N-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248076.png)


![N-(3,4-dimethylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248080.png)

![3-[benzyl(methyl)amino]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B248083.png)